1-Fluoro-4-(1-octynyl)benzene
Description
1-Fluoro-4-(1-octynyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a terminal octynyl group (an eight-carbon alkyne chain). Fluorinated alkynyl benzenes are typically synthesized via palladium-catalyzed cross-coupling reactions, as seen in analogous systems . These compounds are of interest in materials science and organic synthesis due to the electronic effects of fluorine and the rigidity of the alkyne moiety.
Properties
CAS No. |
201735-31-1 |
|---|---|
Molecular Formula |
C14H17F |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
1-fluoro-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C14H17F/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |
InChI Key |
LZLDTXRHOLXXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The fluorine atom at the para position exerts an electron-withdrawing effect, polarizing the benzene ring and influencing reactivity. The octynyl group introduces steric bulk and linear geometry, distinguishing it from shorter-chain analogs (e.g., n-butylethynyl) or aryl-substituted derivatives (e.g., phenylethynyl). Key comparisons include:
Physical and Spectral Properties
- 1-Fluoro-4-(phenylethynyl)benzene : Melting point 108–110°C; distinct ^1H NMR signals at δ 7.01–7.53 ppm .
- 1-Fluoro-4-(trimethylsilyl)benzene : Boiling point 92–93°C at 60 mmHg; density 0.945 g/mL .
- 1-Fluoro-4-(methylsulfonyl)benzene : High hydrolytic stability due to the sulfonyl group .
The octynyl derivative is expected to exhibit a higher boiling point and lower solubility in polar solvents compared to shorter-chain analogs.
Reactivity and Stability
- Cross-Coupling Reactivity: Ethynyl-substituted fluorobenzenes undergo Sonogashira coupling, as demonstrated in the synthesis of 1-fluoro-4-(phenylethynyl)benzene using a palladium catalyst . The octynyl chain may reduce reactivity due to steric hindrance.
- Electrophilic Substitution : Fluorine deactivates the ring, directing incoming electrophiles to the meta position. Sulfonyl and nitro groups further deactivate the ring, while alkynyl groups may participate in conjugation .
- Thermal Stability : Alkyne-containing derivatives are generally stable under inert conditions but may polymerize at elevated temperatures.
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